Ethyltriethoxysilane
Description
Overview of Organosilicon Compounds in Advanced Materials Science
Organosilicon compounds, characterized by carbon-silicon (C-Si) bonds, form a critical class of molecules that bridge the gap between organic and inorganic chemistry. wiley-vch.de This unique dual nature gives rise to materials with a desirable combination of properties, including thermal stability, chemical inertness, flexibility, and hydrophobicity. iust.ac.ircfsilicones.com The versatility of silicon allows it to form a wide array of structures, such as silanes, siloxanes, and silsesquioxanes, which serve as foundational components for advanced materials. iust.ac.ir
In materials science, these compounds are integral to the development of high-performance products. sbfchem.com They are widely used as coatings, adhesives, sealants, and modifiers to enhance properties like water repellency and thermal resistance. iust.ac.ir Organosilicon polymers, including polysiloxanes and polycarbosilanes, are particularly valued for their flexible chemistry, which allows for the precise tuning of material properties for specialized applications in electronics, biomaterials, and functional coatings. wiley-vch.de
Significance of Ethyltriethoxysilane in Contemporary Chemical Research
This compound holds a significant position in modern chemical research primarily due to its role as a surface modifier, a precursor in sol-gel processes, and a crosslinking agent. hengdasilane.comresearchgate.netnih.gov The three ethoxy groups are reactive and can undergo hydrolysis and condensation reactions. This process allows ETEOS to form a durable, cross-linked siloxane network that can be covalently bonded to surfaces containing hydroxyl groups, such as glass, minerals, and metal oxides. nbinno.com
Key Research Applications of ETEOS:
Surface Modification: ETEOS is used to render surfaces hydrophobic (water-repellent). nih.govgelest.com By treating a material with ETEOS, a non-polar layer is formed, which shields the polar surface from interacting with water. gelest.com This is crucial for protecting materials from moisture and corrosion. bibliotekanauki.pl
Sol-Gel Processes: ETEOS serves as a precursor in the sol-gel synthesis of silica-based materials. researchgate.net In this process, the hydrolysis and subsequent condensation of ETEOS, often in combination with other alkoxysilanes like tetraethoxysilane (TEOS), lead to the formation of a stable gel. researchgate.netsigmaaldrich.com This method is used to create fine, well-dispersed silica (B1680970) particles within polymer matrices, thereby enhancing the mechanical properties of the composite material. researchgate.net
Crosslinking Agent: ETEOS is utilized to create three-dimensional networks in polymers. hengdasilane.comshinetsusilicone-global.com The formation of siloxane bonds from the trialkoxysilyl groups leads to a high crosslinking density, which improves the mechanical strength and adhesion of materials such as sealants and composites. hengdasilane.comshinetsusilicone-global.com
Historical Context of ETEOS Synthesis and Early Investigations
The field of organosilicon chemistry began in 1863 when Charles Friedel and James Crafts synthesized the first organosilicon compound, tetraethylsilane, by reacting tetrachlorosilane (B154696) with diethylzinc. sbfchem.comwikipedia.org This breakthrough laid the groundwork for the exploration of compounds with carbon-silicon bonds. wikipedia.org Extensive research into organosilicon compounds was later pioneered by Frederic S. Kipping in the early 20th century, who synthesized numerous alkyl and aryl silanes and coined the term "silicone." wikipedia.org
The synthesis of alkoxysilanes like ETEOS is part of this broader historical development. The primary industrial method for producing the precursors to many organosilicon compounds is the "Direct Process," developed by Eugene G. Rochow. cfsilicones.com This process involves reacting methyl chloride with a silicon-copper alloy to produce methylchlorosilanes. wikipedia.org While this specific process is for methyl-substituted silanes, analogous principles apply to the synthesis of other alkylsilanes.
Early investigations into compounds like ETEOS focused on their hydrolysis and condensation reactions. It was found that these reactions could be catalyzed by both acids and bases. bibliotekanauki.pl A 1955 study detailed the partial hydrolysis of this compound, contributing to the fundamental understanding of how these molecules react to form larger polysiloxane structures. bibliotekanauki.pl This foundational research enabled the later use of ETEOS in more complex applications like sol-gel synthesis and surface modification. bibliotekanauki.plsigmaaldrich.com
Current Research Trends and Future Directions for ETEOS
Contemporary research on ETEOS is focused on leveraging its unique properties to create advanced functional materials with tailored characteristics. Key trends include its incorporation into novel composite materials and the development of sophisticated surface coatings.
Current Research Focus Areas:
Advanced Composites: Researchers are actively exploring the use of ETEOS in creating in-situ silica-filled natural rubber composites. researchgate.net By employing a sol-gel process within a natural rubber latex, ETEOS, along with TEOS, can generate fine silica particles that are well-dispersed within the rubber matrix, leading to enhanced tensile and tear properties. researchgate.net
Hydrophobic and Functional Coatings: There is a strong interest in using ETEOS to create superhydrophobic surfaces. mdpi.com Research focuses on controlling the sol-gel process to produce silica films with specific porosity and roughness, which, combined with the hydrophobic nature of the ethyl groups, results in high water repellency. mdpi.com These coatings are being investigated for applications requiring self-cleaning or anti-corrosion properties. bibliotekanauki.pl
Hybrid Inorganic-Organic Devices: ETEOS is used to functionalize the surfaces of materials like zinc oxide (ZnO) for applications in hybrid electronics and biosensors. nih.gov By creating stable molecular layers on the ZnO surface, ETEOS can modify the interface characteristics, which is critical for optimizing charge-transfer properties and the chemical selectivity of sensors. nih.gov
Future research is expected to move towards creating more complex, multifunctional materials using ETEOS as a building block. This includes the development of environmentally friendly, water-based sol-gel systems and the design of hybrid materials that combine the properties of ETEOS-derived silica networks with other functional polymers. There is also potential for its use in biomedical applications, where surface modification of implants and drug delivery systems is crucial.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
triethoxy(ethyl)silane | |
|---|---|---|
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InChI |
InChI=1S/C8H20O3Si/c1-5-9-12(8-4,10-6-2)11-7-3/h5-8H2,1-4H3 | |
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| Description | Data deposited in or computed by PubChem | |
InChI Key |
DENFJSAFJTVPJR-UHFFFAOYSA-N | |
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO[Si](CC)(OCC)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H20O3Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
29254-45-3 | |
| Record name | Silane, triethoxyethyl-, homopolymer | |
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DSSTOX Substance ID |
DTXSID7041962 | |
| Record name | Ethyltriethoxysilane | |
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Molecular Weight |
192.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
78-07-9 | |
| Record name | Ethyltriethoxysilane | |
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| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Ethyltriethoxysilane | |
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| Record name | Ethyltriethoxysilane | |
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| Record name | Silane, triethoxyethyl- | |
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| Record name | Ethyltriethoxysilane | |
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| Record name | Triethoxy(ethyl)silane | |
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| Record name | ETHYLTRIETHOXYSILANE | |
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Synthetic Methodologies for Ethyltriethoxysilane
Hydrosilylation Approaches
The addition of a silicon-hydride bond across a carbon-carbon double bond, known as hydrosilylation, is the principal method for synthesizing ETEOS. This reaction involves the interaction of ethylene (B1197577) with triethoxysilane (B36694) in the presence of a catalyst.
Catalytic Systems in Hydrosilylation of Ethylene with Triethoxysilane
The choice of catalyst is crucial for the efficiency and selectivity of the hydrosilylation reaction. Catalysts for ETEOS synthesis can be broadly categorized into precious metal and non-noble metal systems.
Platinum complexes are highly effective and widely used catalysts for the hydrosilylation of ethylene with triethoxysilane, often resulting in nearly quantitative yields. researchgate.net Speier's catalyst (chloroplatinic acid) and Karstedt's catalyst are two of the most common homogeneous platinum catalysts employed in industry. qualitas1998.netresearchgate.net Karstedt's catalyst, in particular, demonstrates excellent performance in terms of yield and selectivity for the hydrosilylation of various olefins, including aminated alkenes, with triethoxysilane. researchgate.net Studies have shown that Pt(0) complexes are considerably more active in ethylene hydrosilylation than Pt(II) catalysts. researchgate.net Rhodium complexes are also utilized as efficient catalysts for the hydrosilylation of olefins. researchgate.net
To address the challenges of catalyst recovery associated with homogeneous systems, heterogeneous platinum catalysts have been developed. These include platinum nanoparticles supported on materials like zirconia (Pt/ZrO2), which can exhibit activity superior to homogeneous catalysts like H2PtCl6. researchgate.net Other supported systems involve encapsulating platinum nanoparticles within a sol-gel porous matrix or immobilizing them on magnetic silica (B1680970) gel. rhhz.netacs.org
| Precious Metal Catalyst | Catalyst Type | Key Findings | Source |
| Platinum(0) complexes | Homogeneous | More active than Pt(II) catalysts for ethylene hydrosilylation. | researchgate.net |
| Karstedt's catalyst | Homogeneous | Widely used with high activity and selectivity. | researchgate.net |
| Pt/ZrO2 | Heterogeneous | Can be more effective than homogeneous H2PtCl6. | researchgate.net |
| Rhodium complexes | Homogeneous | Efficient for olefin hydrosilylation. | researchgate.net |
Growing interest in more sustainable and cost-effective processes has driven research into non-noble metal catalysts for hydrosilylation. nih.gov
Ruthenium: Ruthenium-based complexes are considered efficient catalysts due to their high activity. researchgate.net A simple system of ruthenium(III) chloride hydrate, promoted by iodine or copper(I) halide, is active in the selective hydrosilylation of ethylene with triethoxysilane. researchgate.net Heterogeneous ruthenium catalysts, such as a site-isolated ruthenium catalyst on zirconia (Ru/ZrO2), have shown effectiveness in this reaction, although a decrease in yield was noted after several cycles. researchgate.net A highly efficient supported single-atom Ru catalyst (0.5Ruδ+/ZrO2) has demonstrated excellent performance and good recyclability, even surpassing the homogeneous RuCl3·H2O catalyst. researchgate.netrhhz.net
Cobalt, Nickel, and Iron: Well-defined iron complexes have been shown to be highly active for the selective anti-Markovnikov addition of silanes to alkenes under mild conditions. acs.org Cobalt and nickel-based catalysts have also been successfully explored for hydrosilylation reactions. acs.orgepfl.ch For instance, an air-stable cobalt ion-doped titanium oxide catalyst has been reported as a highly efficient and reusable heterogeneous catalyst for the anti-Markovnikov hydrosilylation of alkenes. rhhz.net Nickel pincer complexes have also demonstrated high efficiency in the hydrosilylation of alkenes. mdpi.com
| Non-Noble Metal Catalyst | Catalyst Type | Key Findings | Source |
| Ruthenium(III) chloride hydrate | Homogeneous | Active with promoters like iodine or copper(I) halide. | researchgate.net |
| 0.5Ruδ+/ZrO2 | Heterogeneous | Excellent performance and good recyclability. | researchgate.netrhhz.net |
| Iron complexes | Homogeneous | Highly active for selective anti-Markovnikov addition. | acs.org |
| Cobalt/TiO2 | Heterogeneous | Highly efficient and reusable for anti-Markovnikov hydrosilylation. | rhhz.net |
| Nickel pincer complexes | Homogeneous | Highly efficient for alkene hydrosilylation. | mdpi.com |
The choice between homogeneous and heterogeneous catalysis involves a trade-off between activity, selectivity, and catalyst reusability. rsc.org
Homogeneous Catalysis: Homogeneous catalysts, such as Speier's and Karstedt's catalysts, are present in the same phase as the reactants. chembam.comlibretexts.org This allows for a high degree of interaction between the catalyst and reactants, often leading to high activity and selectivity under mild reaction conditions. chembam.comresearchgate.net However, a significant drawback is the difficulty in separating the catalyst from the product, which can lead to product contamination and loss of the expensive precious metal catalyst. researchgate.netresearchgate.net
Heterogeneous Catalysis: Heterogeneous catalysts exist in a different phase from the reactants, typically a solid catalyst with gaseous or liquid reactants. chembam.comwikipedia.org The primary advantage of this approach is the ease of catalyst separation and recovery, which allows for recycling and reduces costs. chembam.comresearchgate.net This has led to the development of supported catalysts, such as platinum or ruthenium on supports like zirconia, silica, or titania. researchgate.netrhhz.net While heterogeneous catalysts offer practical advantages, they can sometimes exhibit lower activity and selectivity compared to their homogeneous counterparts due to mass transfer limitations and the heterogeneity of active sites. rsc.orgresearchgate.net Efforts to "heterogenize" homogeneous catalysts aim to combine the high activity and selectivity of the former with the practical benefits of the latter. researchgate.net
Ligands play a critical role in modifying the properties of metal catalysts, influencing their activity, selectivity, and stability. nsf.gov In the context of ETEOS synthesis, ligands can affect the electronic and steric environment of the metal center.
In the hydrosilylation of alkenes using iron complexes, it has been shown that bulkier ligands can decrease catalytic activity, while variations in steric hindrance can impact enantioselectivity. mdpi.com For rhodium-based catalysts, the introduction of a tertiary amine ligand on the surface of a supported complex can provide electrons to the rhodium center, promoting key steps in the catalytic cycle and leading to higher activity. rhhz.net The nature of the ligand in palladium-catalyzed systems has been shown to strongly influence the selectivity of the reaction. researchgate.net
Reaction Condition Optimization for Hydrosilylation
Optimizing reaction conditions is essential for maximizing the yield and selectivity of ETEOS synthesis. Key variables include temperature, pressure, reactant ratios, and catalyst concentration. The process often involves a systematic approach, such as one-factor-at-a-time (OFAT), where individual parameters are varied while others are held constant to identify the optimal settings. whiterose.ac.uk
For the hydrosilylation of ethylene with triethoxysilane catalyzed by ruthenium, studies have investigated the influence of feed order, feed ratio, catalyst dosage, and reaction temperature. researchgate.net For example, in a related system, an optimal yield was achieved by carefully controlling the molar ratio of reactants and the amount of catalyst at a specific temperature. researchgate.net Temperature is a critical parameter; for instance, with a Pt/ZrO2 catalyst, a reaction temperature range of 230 to 240 °C was found to be optimal. researchgate.net In other systems, reactions can be carried out at lower temperatures, even room temperature, depending on the catalyst's activity. qualitas1998.netrhhz.net The pressure of ethylene gas is another important factor that influences the reaction rate.
Temperature and Pressure Effects on Yield and Efficiency
The synthesis of ethyltriethoxysilane, primarily through the hydrosilylation of triethoxysilane with ethylene, is significantly influenced by reaction temperature and pressure. These parameters are critical levers in optimizing the reaction's yield and efficiency, governed by the principles of chemical kinetics and equilibrium, such as Le Chatelier's Principle. chemrevise.orgsavemyexams.com The reaction is typically exothermic, meaning that lower temperatures favor the formation of the product at equilibrium. chemguide.co.uk
However, a trade-off exists between reaction rate and equilibrium position. chemrevise.org While a lower temperature may favor a higher theoretical yield, it also slows down the rate at which this equilibrium is reached. Conversely, a higher temperature increases the reaction rate but can lead to a lower yield as the equilibrium shifts to favor the reactants. savemyexams.comsolubilityofthings.com Therefore, a compromise temperature is often employed in industrial settings to ensure an economically viable production rate without excessively sacrificing yield. chemguide.co.uk
Pressure plays a crucial role, particularly as the reaction involves a gaseous reactant (ethylene). The balanced chemical equation for the hydrosilylation shows a decrease in the number of moles of gas from reactants to products.
CH₂(g) + HSi(OC₂H₅)₃(l) ⇌ CH₃CH₂Si(OC₂H₅)₃(l)
According to Le Chatelier's Principle, increasing the pressure will shift the equilibrium position to the side with fewer moles of gas, thereby favoring the formation of this compound. chemguide.co.uksolubilityofthings.com Higher pressure increases the concentration of ethylene, leading to a higher reaction rate and improved yield. solubilityofthings.com However, practical considerations limit the maximum applicable pressure, including the high energy costs associated with high-pressure pumps and the capital cost of equipment built to withstand such pressures. chemrevise.org There is also a risk of unwanted side reactions, such as the polymerization of ethene at very high pressures. chemguide.co.uk
The optimal conditions are therefore a carefully selected compromise to maximize efficiency and yield.
Table 1: Conceptual Effects of Temperature and Pressure on this compound Hydrosilylation This table illustrates the general principles governing the reaction. Actual yields may vary based on catalyst and reactor design.
| Parameter | Condition | Effect on Reaction Rate | Effect on Equilibrium Yield | Rationale |
|---|---|---|---|---|
| Temperature | Low | Slow | High | The forward reaction is exothermic; lower temperatures favor the product side according to Le Chatelier's Principle. savemyexams.comchemguide.co.uk |
| High | Fast | Low | Higher kinetic energy increases reaction speed, but the equilibrium shifts to favor the endothermic (reverse) reaction. chemrevise.org | |
| Pressure | Low | Slow | Low | Lower concentration of gaseous reactant (ethylene) reduces collision frequency and shifts equilibrium to the reactant side. savemyexams.com |
| High | Fast | High | Increases concentration of ethylene and shifts equilibrium to the product side, which has fewer moles of gas. chemguide.co.uksolubilityofthings.com |
Solvent Effects in Hydrosilylation
The choice of solvent can have a profound impact on the hydrosilylation reaction used to synthesize this compound. Solvents can influence the solubility of reactants and catalysts, the stability of the catalyst, and the rate and selectivity of the reaction. numberanalytics.com In some cases, the reaction can be performed without a solvent. mdpi.comresearchgate.net
Solvent polarity is a key factor. The stereoselectivity of hydrosilylation can be influenced by the solvent medium; for instance, some ruthenium-based catalysts yield trans products in polar solvents, while cis isomers are favored in non-polar media. sigmaaldrich.com The solvent can coordinate with the metal center of the catalyst, altering its electronic properties and steric environment, which in turn affects its activity and selectivity. numberanalytics.com
For certain catalyst systems, specific solvents have been found to be superior. In studies of rhenium-catalyzed hydrosilylations, chlorobenzene (B131634) was reported to be a better solvent than others tested for specific catalysts. mdpi.com The choice between polar solvents like dichloromethane (B109758) (CH₂Cl₂) and non-polar solvents like toluene (B28343) can determine the efficiency of the catalytic cycle. mdpi.com An ideal solvent should dissolve the reactants and the catalyst, remain inert under reaction conditions, and be easily separated from the product.
Table 2: General Influence of Solvent Type on Hydrosilylation for this compound Synthesis
| Solvent Type | Potential Effects | Examples |
|---|---|---|
| Non-Polar Aprotic | Generally good for dissolving reactants and catalysts. May favor certain stereoisomers depending on the catalyst. sigmaaldrich.com | Toluene, Hexane |
| Polar Aprotic | Can stabilize charged intermediates and transition states. numberanalytics.com May alter catalyst selectivity. sigmaaldrich.com | Dichloromethane (CH₂Cl₂), Chlorobenzene mdpi.com |
| Solvent-Free | Increases reactor throughput and simplifies product purification. Can be highly efficient under optimized conditions. mdpi.comresearchgate.net | Not Applicable |
Industrial Production Routes and Process Control
The primary industrial route for manufacturing this compound is the catalytic hydrosilylation of triethoxysilane with ethylene. This process is conducted in continuous or batch reactors under controlled conditions. To ensure safety, consistency, and efficiency, industrial process control (IPC) systems are essential. wikipedia.orgkinmore.com
These systems utilize a network of sensors to monitor critical process variables in real-time, such as temperature, pressure, reactant flow rates, and liquid levels in the reactor. wikipedia.orghbkworld.com This data is fed to a central controller, like a Distributed Control System (DCS) or a Programmable Logic Controller (PLC), which compares the measured values to predefined setpoints. wikipedia.org If any deviation occurs, the control system automatically makes adjustments via actuators—such as control valves, heaters, or pumps—to bring the process back to its optimal state. synergbiopharma.com
Alternative Synthetic Pathways (e.g., Direct Alkylation)
While hydrosilylation is a dominant method, alternative synthetic pathways to this compound exist.
One notable alternative is Direct Alkylation . This approach involves the reaction of triethoxysilane with an ethylating agent, such as an ethyl halide (e.g., ethyl bromide), under controlled conditions to introduce the ethyl group onto the silicon atom. smolecule.com This method circumvents the need for gaseous ethylene and high-pressure equipment but may involve different catalysts and reaction conditions.
Another significant alternative is the Direct Synthesis (also known as the Direct Process or Rochow Reaction). google.com This process involves the direct reaction of elemental silicon with an alcohol—in this case, ethanol—in the presence of a copper catalyst. google.comlookchem.com The reaction is typically carried out at elevated temperatures in a slurry reactor, where silicon particles are suspended in a high-boiling solvent. google.com While this method can produce a mixture of alkoxysilanes, conditions can be optimized to favor the formation of triethoxysilane, which can then be used in hydrosilylation, or in some cases, directly yield ethyl-substituted silanes. lookchem.com
More recently, novel green chemistry approaches, such as mechanochemical synthesis , have been explored. rsc.org This method uses mechanical force (e.g., ball milling) to activate the reaction between silicon and an alcohol, potentially simplifying the traditional multi-stage process and improving its environmental footprint. rsc.org
Chemical Reactivity and Reaction Mechanisms of Ethyltriethoxysilane
Condensation Reactions
Formation of Siloxane (Si-O-Si) Bonds
The formation of siloxane (Si-O-Si) bonds from ethyltriethoxysilane (EtSi(OEt)₃) is a two-step process involving hydrolysis followed by condensation. Initially, the ethoxy (–OEt) groups of ETES undergo hydrolysis in the presence of water, leading to the formation of silanol (B1196071) (Si–OH) intermediates and the release of ethanol. This reaction is reversible and is represented as: EtSi(OEt)₃ + 3 H₂O ⇌ EtSi(OH)₃ + 3 EtOH. fishersci.at Following hydrolysis, these silanol groups react with each other through condensation, forming siloxane (Si–O–Si) bonds and releasing water. fishersci.atereztech.comfishersci.ca This process is crucial for the cross-linking of silanes and the development of polymeric networks. ereztech.com The reaction is initiated by the hydrolysis of the alkoxy group, often triggered by exposure to ambient moisture or the deliberate addition of water. fishersci.ca
Mechanisms of Self-Condensation and Co-condensation
This compound participates in both self-condensation (homogeneous polymerization) and co-condensation (cross-condensation with other silanes). fishersci.at The hydrolysis step involves a nucleophilic attack of water on the ethoxy groups, which proceeds via protonation of the ethoxy groups, followed by nucleophilic substitution. fishersci.at The resulting silanol groups then undergo condensation.
The kinetics of these reactions are influenced by various factors, including the presence of catalysts. For instance, hydrolysis rates are observed to increase with the presence of acidic or basic catalysts. fishersci.at Magnesium nitrate (B79036) (Mg(NO₃)₂) acts as a Lewis acid catalyst, accelerating hydrolysis and condensation rates by approximately 40% by stabilizing transition states and reducing activation energy. fishersci.atnih.gov
Comparative kinetic data illustrate the reactivity of ETES in condensation reactions:
| Silane (B1218182) System | Condensation Rate (L/mol·s) | Cross-Condensation Rate (L/mol·s) |
| ETES (alone) | 4.5 × 10⁻³ | – |
| ETES + TEOS | – | 2.8 × 10⁻³ |
| Diethyldiethoxysilane | 1.1 × 10⁻³ | – |
| fishersci.at |
It has been observed that the presence of ethyl groups on the silicon atom reduces condensation reactivity. This reduction, approximately 60% compared to tetraethoxysilane (TEOS), is attributed to steric hindrance and electron donation effects. fishersci.at
Factors Influencing Condensation Degree and Network Formation
The degree of condensation and the formation of the resulting siloxane network are highly sensitive to several reaction parameters, including pH, temperature, water concentration, solvent, and the presence of catalysts. fishersci.atfishersci.ca
pH: Both hydrolysis and condensation rates are significantly affected by pH. fishersci.ca Condensation generally proceeds slowest within a pH range of 4-5. fishersci.ca Under acidic or basic conditions, hydrolysis rates increase. fishersci.at Specifically, strong bases, particularly at pH values above 7, and more effectively between pH 9 and 14, promote siloxane condensation. americanelements.com Conversely, at lower pH values, the hydrolysis rate tends to be much higher than the condensation rate. chemistrylearner.com
Temperature: Elevated temperatures, particularly above 60°C, tend to favor condensation over hydrolysis. fishersci.at An increase in temperature enhances diffusion and accelerates both hydrolysis and condensation rates. atamanchemicals.comeasychem.org Warm air-drying, for example, can facilitate the evaporation of solvents, leading to increased bond strengths in silane-treated materials. nih.gov
Catalysts: Various catalysts can influence the reaction pathways. Acidic or basic catalysts, such as hydrochloric acid (HCl) and sodium hydroxide (B78521) (NaOH), accelerate hydrolysis rates. fishersci.at Magnesium nitrate (Mg(NO₃)₂) acts as a Lewis acid catalyst, increasing hydrolysis-condensation rates. fishersci.atnih.gov However, high concentrations of NaOH (e.g., >1 M) can lead to the scission of siloxane bonds, effectively regenerating ethoxy groups. fishersci.atnih.gov Onium catalysts, which are aromatic organic adducts of Group Va, VIa, or VIIa atoms, can catalyze condensation reactions, becoming activated by incident radiation and trace amounts of moisture. Lewis acid metal salt catalysts, such as stannous chloride, typically require heat for activation.
Water Concentration: A higher concentration of water generally accelerates the hydrolysis reaction. fishersci.at The availability of water is a key factor influencing both hydrolysis and self-condensation reactions. chemistrylearner.com
Solvent: The choice of solvent plays a crucial role. Anhydrous solvents suppress hydrolysis, thereby stabilizing ETES. fishersci.at Alcohols can retard gelation due to their diluting effect. atamanchemicals.com The type of solvent (aprotic or protic) and its polarity are critical in controlling the rate and degree of hydrolysis-condensation. easychem.org Protic solvents with strong polarity can promote the formation of larger micellar or self-assembled structures. easychem.org
Steric Effects: The presence of the ethyl group on ETES reduces its condensation reactivity compared to less sterically hindered alkoxysilanes, owing to both steric hindrance and electron donation. fishersci.at The steric bulk of the alcohol residue also affects hydrolysis rates, with methoxy (B1213986) groups hydrolyzing faster than ethoxy groups. fishersci.ca
Interaction with Substrates and Other Compounds
This compound's utility as a coupling agent and surface modifier stems from its ability to chemically interact with various substrates and undergo specific reaction types.
Nucleophilic Substitution Reactions
The hydrolysis of this compound involves a nucleophilic substitution reaction. Specifically, water acts as a nucleophile, attacking the silicon atom and displacing the ethoxy groups. fishersci.at This reaction proceeds via the protonation of the ethoxy groups, followed by the nucleophilic substitution step. fishersci.at
In a broader chemical context, a nucleophilic substitution reaction is a fundamental chemical process where an electron-rich species, known as a nucleophile, replaces a functional group (the leaving group) within another molecule, typically an electron-deficient electrophile. These reactions can occur through different mechanisms, primarily SN1 (unimolecular nucleophilic substitution) or SN2 (bimolecular nucleophilic substitution). The SN1 mechanism involves a two-step process with a carbocation intermediate, while the SN2 mechanism is a single-step process involving simultaneous bond formation and breaking. In the case of silanes, the silicon atom acts as the electrophilic center, and the alkoxy groups serve as the leaving groups during hydrolysis.
Advanced Applications of Ethyltriethoxysilane in Materials Science
Surface Modification Technologies
Ethyltriethoxysilane (ETES) is a versatile organosilane compound extensively utilized in materials science for surface modification. Its unique chemical structure, featuring an ethyl group and three hydrolyzable ethoxy groups, allows it to act as a molecular bridge between inorganic substrates and organic polymers. This capability is harnessed in a variety of advanced applications to tailor the surface properties of materials, enhancing their performance and durability. The ethoxy groups can hydrolyze in the presence of water to form reactive silanol (B1196071) groups, which can then condense with hydroxyl groups on the surface of inorganic materials, forming stable covalent bonds. The non-reactive ethyl group orients away from the surface, altering its chemical characteristics.
Enhancing Hydrophobicity and Oleophobicity of Surfaces
The modification of surfaces with this compound is a key strategy for imparting water and oil repellency. This is particularly valuable in creating self-cleaning surfaces, anti-fouling coatings, and moisture-resistant barriers. The principle behind this enhancement lies in the alteration of the surface's free energy. By grafting the low-surface-energy ethyl groups onto a substrate, ETES can significantly increase the contact angle of liquids on the surface, leading to pronounced hydrophobic and oleophobic behavior.
In one study, amphiphobic coating surfaces were fabricated using silica (B1680970) nanoparticles modified with various silanes, including this compound. researchgate.net The research demonstrated that the type of silane (B1218182) used to modify the silica had a significant impact on the wettability of the resulting coatings. researchgate.net When combined with other silanes, such as methyltrimethoxysilane (B3422404) and a fluorinated silane, the surface could be engineered to achieve superhydrophobic and oil-repellent properties. researchgate.net The addition of these silanes influenced the packing of chemical groups on the outmost layer of the surface, which, in conjunction with the creation of multi-scale surface roughness, led to enhanced hydrophobicity and oleophobicity. researchgate.net The water contact angles on these co-modified surfaces could reach as high as 150.2°, indicating a superhydrophobic state. researchgate.net
The effectiveness of organosilicon films in repelling water and oil can be further improved through methods that increase surface roughness and introduce specific chemical functionalities. mdpi.com For instance, depositing an organosilicon film onto a silver seed layer with nanoparticles can significantly increase the water contact angle from 100° to 128° due to the roughened surface. mdpi.com Further treatment with a carbon tetrafluoride glow discharge can introduce inactive C-F bonds, rendering the surface oleophobic and further enhancing hydrophobicity, achieving a water contact angle of approximately 138° and an oleic acid contact angle of 61°. mdpi.com
Table 1: Impact of Surface Modification on Wettability
| Surface Treatment | Water Contact Angle (°) | Oleic Acid Contact Angle (°) | Key Finding |
|---|---|---|---|
| Organosilicon film on smooth surface | 100 | - | Baseline hydrophobicity. mdpi.com |
| Organosilicon film on Ag nanoparticle layer | 128 | - | Increased roughness enhances hydrophobicity. mdpi.com |
| Organosilicon film on Ag nanoparticle layer with fluorination | 138 | 61 | Fluorination induces oleophobicity and further improves hydrophobicity. mdpi.com |
| Silica nanoparticles co-modified with MTMS and HFOTES | 150.2 | - | Multi-scale roughness and packed CF3 groups lead to superhydrophobicity. researchgate.net |
Improvement of Adhesion Properties in Coatings and Composites
The mechanism of adhesion promotion involves the hydrolysis of the ethoxy groups of ETES to form silanols. These silanols can then react with hydroxyl groups on the surface of inorganic materials like glass, metal, or silica, forming stable covalent -Si-O-substrate bonds. The ethyl group of the silane, being organophilic, can then physically entangle or co-react with the polymer matrix during curing or processing. This creates a strong and durable interface that is resistant to environmental degradation. vot.pl
The use of organosilanes as coupling agents can dramatically improve the adhesion between inorganic substrates and an organic polymeric matrix. vot.pl This leads to better mechanical properties in the resulting composites. vot.pl The modification of filler surfaces with silanes can also improve the processing properties of composites by making the surface more wettable by the resin. vot.pl In some cases, adhesion promoter compositions may include reactive silanes along with other agents to improve bonding, particularly in challenging thermoplastic composite materials. justia.com
Functionalization of Nanoparticles and Fillers
The performance of polymer nanocomposites is highly dependent on the dispersion of the nanoparticles within the polymer matrix and the strength of the interfacial adhesion between the two phases. This compound and similar organosilanes are widely used to functionalize the surface of various nanoparticles and fillers to address these challenges. Surface modification with ETES can transform a hydrophilic inorganic surface into a more hydrophobic and organophilic one, improving its compatibility with non-polar polymer matrices and preventing agglomeration. researchgate.net
Graphene oxide (GO), with its excellent mechanical and thermal properties, is a promising reinforcement for polymer composites. researchgate.net However, its hydrophilic nature and tendency to agglomerate can limit its effectiveness. researchgate.net Surface modification of GO with silane coupling agents is a promising approach to improve its compatibility with polymer matrices. researchgate.netmdpi.com
In a relevant study, a functionalized silane coupling agent, (3,4-epoxycyclohexyl)ethyl triethoxysilane (B36694), was used to modify the surface of graphene oxide. mdpi.com The oxygen-containing functional groups on the GO surface provided reaction sites for the silane. mdpi.com This modification was shown to enhance the crosslink density of a composite coating and improve the compatibility of the GO with the coating matrix. mdpi.com The presence of the silane on the GO surface also increased its non-polarity and lowered its surface energy. mdpi.com This approach demonstrates how triethoxysilanes can be used to effectively integrate GO into polymer systems, thereby enhancing the barrier properties against corrosive media. mdpi.com The modification of GO with silanes can also improve its dispersity in the polymer matrix. researchgate.net
Calcium carbonate (CaCO3) is a widely used filler in polymer composites. researchgate.net However, its hydrophilic surface leads to poor compatibility with hydrophobic polymers, often resulting in the formation of aggregates. researchgate.net To overcome this, the surface of CaCO3 can be chemically treated with silanes like this compound.
Research has shown that treating calcium carbonate with ethyltrimethoxysilane (B1346717), a closely related compound, can create an organic layer on the CaCO3 surface. researchgate.net This treatment induces a hydrolysis process on the CaCO3 surface, leading to a condensation phenomenon. researchgate.net The resulting SiOH network is adsorbed onto the surface through hydrogen interactions. researchgate.net This surface modification reduces the surface energy of the calcium carbonate, which in turn helps to de-agglomerate the particles and improve their dispersion in a polymer matrix. The hydrophobic surface created by the silane treatment is essential for encapsulation and close interaction with the polymer chains.
Table 2: Research Findings on Calcium Carbonate Surface Modification
| Modifying Agent | Key Finding | Reference |
|---|---|---|
| Ethyltrimethoxysilane | Forms an organic layer on the CaCO3 surface through hydrolysis and condensation, creating a SiOH network adsorbed via hydrogen interactions. researchgate.net | researchgate.net |
| Triethoxy vinyl silane | Reduces surface energy and electrostatic forces, leading to de-agglomeration of CaCO3 nanoparticles. |
Barium titanate (BaTiO3) is a ceramic material with applications in electronics and energy storage due to its dielectric and piezoelectric properties. mdpi.comwikipedia.org When incorporated into polymer matrices to form nanocomposites, the compatibility between the ceramic particles and the polymer is crucial for achieving desired performance. mdpi.com Functionalizing the surface of barium titanate nanoparticles with organosilanes is a viable solution to enhance this compatibility. mdpi.com
The functionalization process typically involves optimizing the hydroxylation of the nanoparticles to improve their surface reactivity and increase the grafting yield of the silane molecules. mdpi.com While specific studies on this compound with barium titanate are not detailed in the provided context, the general principle of using organosilanes to tune the particle-matrix interface is well-established. mdpi.com This surface modification has been shown to be beneficial for particle dispersibility and can even aid in the alignment of particles within the polymer matrix. mdpi.com The improved dispersion and interfacial adhesion resulting from silane functionalization can lead to enhanced physical properties in the final composite material. mdpi.com
Silica Nanoparticles
The synthesis of silica nanoparticles (SiNPs) is a cornerstone of nanotechnology, with applications ranging from biomedical imaging to catalysis. The sol-gel method is a predominant technique for SiNP synthesis, where molecular precursors undergo hydrolysis and condensation to form a colloidal sol that subsequently gels into a solid network. Organosilanes like this compound are integral to this process, often used in conjunction with a primary silica source such as Tetraethyl orthosilicate (B98303) (TEOS).
In a typical synthesis, the ethoxy groups of ETEOS hydrolyze in the presence of water and a catalyst (acidic or basic) to form reactive silanol groups (Si-OH). These silanol groups then undergo condensation reactions with other hydrolyzed silane molecules or with the surface of forming silica particles, leading to the growth of the nanoparticles. The incorporation of the ethyl group from ETEOS into the silica matrix imparts a degree of organic character to the otherwise inorganic nanoparticles. This can influence the particle's surface properties, dispersibility in organic solvents, and interaction with other materials.
Research has shown that the co-condensation of TEOS with various organotrialkoxysilanes, including those with ethyl functionalities, allows for the tuning of nanoparticle properties. The presence of the non-hydrolyzable ethyl group can affect the kinetics of the sol-gel process, influencing the final particle size and morphology. For instance, the steric hindrance provided by the alkyl group can slow down the condensation rate compared to the tetra-functional TEOS, leading to different particle growth dynamics.
The surface of silica nanoparticles can also be functionalized post-synthesis using ETEOS. This surface modification can be crucial for enhancing the compatibility of the nanoparticles with a polymer matrix in the fabrication of nanocomposites, a topic that will be further explored in subsequent sections.
Hybrid Organic-Inorganic Materials Development
The integration of organic and inorganic components at the molecular or nanoscale level leads to the creation of hybrid materials with properties that are often superior to those of the individual constituents. This compound is a key precursor in the development of these materials due to its hybrid nature.
The sol-gel process is a highly versatile method for synthesizing hybrid organic-inorganic materials under mild conditions. This technique allows for the creation of a continuous network where organic and inorganic phases are intimately mixed. nih.gov When ETEOS is used as a co-precursor with a tetraalkoxysilane like TEOS, the resulting material is a hybrid network where the inorganic siloxane (Si-O-Si) backbone is functionalized with organic ethyl groups. ijres.org These ethyl groups are covalently bonded to the silicon atoms, ensuring a stable and homogeneous hybrid structure.
The versatility of the sol-gel method enables the synthesis of a wide array of hybrid materials. By carefully controlling the reaction parameters such as the precursor ratios, catalyst, solvent, and temperature, the final properties of the material can be tailored for specific applications. ijres.org
Xerogels and aerogels are two distinct types of porous materials that can be synthesized via the sol-gel method, followed by different drying processes. researchgate.net
Xerogels are formed when the liquid phase in a gel is removed by evaporation under ambient conditions. This process often leads to significant shrinkage and a collapse of the porous structure due to capillary forces. The resulting material is typically a dense solid with a lower porosity compared to aerogels. researchgate.net The incorporation of ETEOS in the synthesis of silica xerogels can mitigate some of the shrinkage. The organic ethyl groups within the silica network can increase the flexibility of the structure, making it more resistant to collapse during drying.
Aerogels are produced by removing the liquid from a gel under supercritical conditions, which prevents the collapse of the delicate solid network. ecampus.com This results in materials with extremely low densities, high porosity, and large surface areas. Hybrid silica aerogels synthesized with ETEOS exhibit enhanced mechanical properties compared to their purely inorganic counterparts. The presence of the ethyl groups can impart a degree of flexibility to the otherwise brittle silica network, making the aerogels less prone to fracture. semanticscholar.orgresearchgate.net
The synthesis of these materials generally involves the hydrolysis and co-condensation of ETEOS and TEOS in a suitable solvent. The molar ratio of the precursors is a critical parameter that influences the final properties of the xerogel or aerogel.
| Property | Effect of Increasing ETEOS Content |
| Shrinkage during drying | Generally decreases |
| Flexibility | Increases |
| Hydrophobicity | Increases |
| Porosity | Can be tailored based on synthesis conditions |
The inclusion of ETEOS in a sol-gel system has a profound impact on the resulting network structure and morphology. As a trifunctional precursor (having three hydrolyzable groups), ETEOS acts as a network modifier when co-polymerized with a tetrafunctional precursor like TEOS.
Each ETEOS molecule that incorporates into the network terminates one possible direction of network propagation due to the presence of the non-hydrolyzable ethyl group. This leads to a less cross-linked and more flexible network compared to a pure TEOS-derived gel. ijres.org The ethyl groups also introduce organic character into the inorganic silica matrix, which can affect the intermolecular interactions within the network and influence the final morphology of the material.
Studies have shown that the presence of alkyl groups, such as the ethyl group in ETEOS, can favor the formation of specific ring structures within the silica network. For example, an increase in the molar percentage of an organosilane precursor can lead to a higher proportion of smaller, more ordered ring structures (e.g., (SiO)₄ rings) compared to the more amorphous network formed from TEOS alone. mdpi.com This alteration in the local structure can have macroscopic consequences on the material's properties.
The microstructure of sol-gel derived materials, particularly their pore size and density, can be precisely controlled by adjusting the synthesis parameters, and the choice of precursors plays a crucial role. The use of ETEOS offers several avenues for tuning these properties.
The pore size in these materials is determined by the size of the interstitial spaces between the aggregated silica particles or polymer chains that form the gel network. The reaction kinetics, which are influenced by the presence of ETEOS, play a significant role here. A slower condensation rate can allow for more rearrangement of the primary particles before they are locked into the final gel structure, potentially leading to larger pores.
Furthermore, the hydrophobicity imparted by the ethyl groups can influence the interaction of the forming network with the solvent. This can affect the phase separation behavior during the sol-gel transition, which in turn impacts the final pore structure. By carefully controlling the ratio of ETEOS to TEOS, as well as other synthesis conditions like pH and solvent composition, it is possible to tailor the pore size distribution and create materials with desired porosity and density. sci-hub.st
| Synthesis Parameter | Effect on Microstructure |
| ETEOS/TEOS Ratio | Increasing ETEOS can lead to larger pores and lower density. |
| Catalyst (Acid/Base) | Affects hydrolysis and condensation rates, influencing particle and pore size. |
| Solvent | Influences precursor solubility and network-solvent interactions. |
| Water Content | Affects the extent of hydrolysis and condensation. |
Polymer nanocomposites are materials in which nanoparticles are dispersed within a polymer matrix. These materials often exhibit significantly improved properties compared to the neat polymer, such as enhanced mechanical strength, thermal stability, and barrier properties. A critical factor in the performance of nanocomposites is the quality of the interface between the nanoparticles and the polymer matrix. Poor adhesion can lead to nanoparticle agglomeration and a failure to effectively transfer stress from the polymer to the reinforcing filler.
This compound can be employed as a coupling agent to improve the interfacial adhesion between inorganic nanofillers (like silica, clay, or metal oxides) and an organic polymer matrix. researchgate.net The mechanism of action for ETEOS as a coupling agent involves its dual functionality. The ethoxy groups can hydrolyze and react with hydroxyl groups on the surface of the inorganic filler, forming strong covalent or hydrogen bonds. The ethyl group, being organic in nature, can then interact more favorably with the polymer matrix through van der Waals forces or by physically entangling with the polymer chains.
This surface modification of the nanofiller serves two primary purposes:
Improved Dispersion: By making the surface of the hydrophilic filler more organophilic, ETEOS reduces the tendency of the nanoparticles to agglomerate within the nonpolar polymer matrix. This leads to a more uniform dispersion of the filler, which is crucial for achieving the desired property enhancements.
Enhanced Interfacial Adhesion: The chemical bonds formed between the silane and the filler, coupled with the improved compatibility of the ethyl group with the polymer, create a stronger interface. This allows for efficient stress transfer from the matrix to the filler, leading to improved mechanical properties of the nanocomposite. researchgate.net
The effectiveness of ETEOS as a coupling agent depends on the specific polymer-filler system. For polymers that are relatively non-polar, the ethyl group of ETEOS can provide sufficient compatibility. Research on various silane coupling agents has demonstrated their ability to significantly enhance the mechanical properties of composites. mdpi.com For instance, treating fillers with silanes has been shown to improve the tensile strength and modulus of the resulting polymer composites. mdpi.com
Nanocomposites and Polymer Matrix Integration
Enhanced Mechanical Properties of Polymer Composites
The incorporation of fillers functionalized with this compound into polymer matrices has been shown to substantially improve the mechanical integrity of the resulting composites. The silane acts as a molecular bridge between the inorganic filler and the organic polymer, promoting strong interfacial adhesion and facilitating efficient stress transfer from the polymer to the reinforcing filler.
One notable study involved the functionalization of graphene oxide (GO) with this compound (referred to as ETEOS in the study) to create ETEOS-functionalized graphene oxide (EGO). mdpi.comresearchgate.net When these EGO nanosheets were incorporated into a polyimide (PI) matrix, the mechanical properties of the composite films were significantly enhanced. A remarkable 56% increase in Young's modulus was observed with the addition of just 0.2 wt.% EGO compared to the pure polyimide matrix. mdpi.com Further research demonstrated an improvement in Young's modulus of up to 80% was achievable. researchgate.netresearchgate.net The improvements are attributed to the strong covalent bonding at the filler-polymer interface, which ensures that mechanical loads are effectively transferred. mdpi.com Similarly, the modification of silica nanoparticles with silanes, including this compound, has been noted to improve the tensile strength and modulus of nitrile rubber (NBR) nanocomposites. nih.gov
| EGO Content (wt.%) | Young's Modulus (GPa) | Tensile Strength (MPa) | Elongation at Break (%) |
| 0 (Pure PI) | 1.63 | 98 | 17.5 |
| 0.2 | 2.55 | 115 | 14.2 |
| 0.5 | 2.76 | 124 | 12.6 |
| 0.8 | 2.93 | 129 | 11.8 |
| 1.0 | 2.89 | 121 | 10.5 |
| 3.0 | 2.81 | 117 | 9.7 |
This table presents data on the tensile properties of this compound-functionalized graphene oxide/polyimide (EGO/PI) nanocomposites, adapted from research findings. researchgate.net
Dielectric Properties of Nanocomposites
This compound functionalization is also a key strategy for tuning the dielectric properties of nanocomposites for applications in electronics and energy storage. The introduction of EGO into a polyimide matrix not only enhances mechanical strength but also improves dielectric stability. mdpi.com Research on EGO/PI composite films revealed a 3.46-fold increase in the dielectric constant compared to pure polyimide, while maintaining a very low dielectric loss tangent of only 0.035. researchgate.netresearchgate.net This enhancement is explained by interfacial polarization, where charge carriers accumulate at the interface between the conductive nanofiller and the insulating polymer matrix. researchgate.net The excellent dispersion of the EGO nanofillers, facilitated by the silane treatment, is crucial for achieving a higher dielectric constant and lower dielectric loss. researchgate.net In other studies, the use of a functionalized derivative, 2-(3,4-epoxycyclohexyl)this compound, has been cited as a method to improve electrical properties like the dielectric constant and volume resistivity in epoxy-based materials. siwinsilicone.comsiwinsilicone.com
| Material | Dielectric Constant (at 1 kHz) | Dielectric Loss (at 1 kHz) |
| Pure Polyimide (PI) | 3.5 | ~0.035 |
| EGO/PI (3 wt.%) | 12.1 | 0.035 |
This table shows the effect of incorporating this compound-functionalized graphene oxide (EGO) on the dielectric properties of a polyimide matrix. researchgate.net
Dispersion and Compatibility of Inorganic Fillers in Polymer Matrices
A primary challenge in the fabrication of high-performance polymer composites is the tendency of inorganic nanofillers to agglomerate within the polymer matrix due to their high surface energy and incompatibility with the organic polymer. nih.gov Silane coupling agents like this compound are instrumental in overcoming this issue. mdpi.com The process involves the hydrolysis of the silane's ethoxy groups to form silanols (Si-OH), which then condense with hydroxyl groups on the surface of the inorganic filler. nih.govresearchgate.net This reaction grafts the silane onto the filler surface, effectively changing it from hydrophilic to hydrophobic and lipophilic, which greatly improves its compatibility and dispersibility within the polymer. nih.govresearchgate.net
This enhanced compatibility has been demonstrated in several systems.
Graphene Oxide in Polyimide : Scanning electron microscopy of fractured surfaces of EGO/PI nanocomposites confirmed that the this compound functionalization led to excellent dispersion of the graphene sheets within the polyimide matrix. researchgate.net
Silica in Epoxy : A derivative, 2-(3,4-epoxycyclohexyl) this compound (ETEO), was grafted onto nano-silica surfaces. This modification enhanced the compatibility of the silica nanoparticles in an epoxy resin, allowing them to be distributed evenly throughout the matrix. researchgate.netjlu.edu.cn
Silicalite-1 in PDMS : this compound was used to modify silicalite-1 particles, which improved their interfacial compatibility when dispersed in polydimethylsiloxane (B3030410) (PDMS) membranes for pervaporation applications. nih.gov
Titanium Dioxide in Polymers : The treatment of titanium dioxide pigments with derivatives like 2-(3,4-epoxycyclohexyl)this compound is used to improve the pigment's dispersibility in polymer matrices. google.com
Corrosion Resistance in Coatings
This compound derivatives are used to formulate advanced anti-corrosion coatings. When incorporated into a coating system, often by treating nanofillers, they enhance the barrier properties of the coating, impeding the diffusion of corrosive species to the metal substrate. In one study, nano-silica was treated with 2-(3,4-epoxycyclohexyl) this compound (ETEO) and dispersed in an epoxy coating. researchgate.netjlu.edu.cn The resulting composite coating exhibited significantly improved corrosion resistance compared to both a pure epoxy coating and an epoxy coating with untreated silica. researchgate.netjlu.edu.cn Electrochemical impedance spectroscopy (EIS) and salt spray tests confirmed the superior performance, which was attributed to the ETEO-SiO2 nanoparticles increasing the shielding effect of the coating and filling microscopic defects, thereby reducing diffusion channels for corrosive agents. researchgate.netjlu.edu.cn The corrosion resistance was found to be optimal when the ETEO-SiO2 content reached 4% by mass fraction. researchgate.netjlu.edu.cn
Coatings and Sealants
Formulation of Durable and Functional Coatings
Functionalized this compound is a key additive in the formulation of high-performance coatings, enhancing durability and mechanical properties. The addition of β-(3,4-epoxycyclohexyl)this compound to carboxylated acrylic latex emulsions, for example, has been shown to improve solvent resistance, adhesion, hardness, and mar resistance. paint.org The silane's dual functionality allows it to crosslink within the coating; the epoxy group reacts with the carboxylic groups of the acrylic resin, while the hydrolyzed ethoxysilane (B94302) groups condense to form a stable siloxane network. paint.org This crosslinking increases the integrity of the cured film. Similarly, modifying waterborne acrylic resins with 2-(3,4-epoxy) this compound increases the crosslinking density, which improves the tensile strength, hardness, and adhesion of the resulting coating films. researchgate.net
| Silane Emulsion* (wt.%) | Pencil Hardness | MEK Double Rubs |
| 0 | 2B | <10 |
| 1 | HB | 30 |
| 3 | F | 100 |
| 5 | H | >200 |
*Based on β-(3,4-epoxycyclohexyl)this compound emulsion added to a carboxylated acrylic latex. Data adapted from a study on epoxy silanes in reactive polymer emulsions. paint.org
Water-Repellent and Anti-Soiling Applications
This compound is utilized to impart hydrophobicity to surfaces, leading to water-repellent and anti-soiling coatings. The low surface energy of the alkyl groups in the silane is responsible for this effect. Patents describe the use of this compound as a component in coating compositions designed to create superhydrophobic surfaces. google.comgoogle.com These coatings can achieve static water contact angles exceeding 150° and 165°, which causes water to bead up and roll off easily, carrying away dirt and contaminants. google.comgoogle.com The creation of these surfaces often involves combining the silane with nanoparticles to generate both micro- and nanoscale roughness, which, along with the chemical hydrophobicity, leads to extreme water repellency. google.com Studies have also shown that this compound can be used to create hydrophobic silica films. mdpi.comresearchgate.net Even in acrylic resin systems, modification with an epoxy-functionalized this compound was shown to increase the water contact angle of the coating film to over 90°, indicating a significant increase in hydrophobicity. researchgate.net
| Coating System | Substrate | Water Contact Angle (°) |
| Acrylic Resin (unmodified) | - | < 90.4 |
| Acrylic Resin + 2-(3,4-epoxy) this compound | - | 90.4 researchgate.net |
| Alkoxysilane + Silica Particles | Glass | > 150 google.com |
| Tri-functionalised Alkylsilane* | - | > 165 google.com |
*Coating composition explicitly includes this compound as a potential component.
Adhesives and Bonding Applications
This compound and its derivatives are pivotal in the formulation of high-performance adhesives and sealants, where they function primarily as adhesion promoters or coupling agents. sisib.comevonik.com Their bifunctional molecular structure allows them to form a durable "chemical bridge" between the organic polymer matrix of the adhesive and inorganic substrates, such as glass, metal, and minerals. sisib.comspecialchem.com This chemical linkage significantly enhances bond strength, durability, and resistance to environmental factors like moisture. sisib.comevonik.com
The mechanism of adhesion promotion involves a two-stage chemical process. First, the ethoxy groups on the silicon atom of the silane molecule hydrolyze in the presence of moisture to form reactive silanol groups (Si-OH). sisib.com These silanols then condense with hydroxyl groups present on the surface of the inorganic substrate, forming stable, covalent oxane bonds (Si-O-Substrate). sisib.comspecialchem.com Simultaneously, the ethyl or other organofunctional group on the silane reacts and co-polymerizes with the base resin of the adhesive, such as epoxy, polyurethane, or acrylic systems. sisib.comsinosil.com This dual reactivity ensures a robust and lasting connection at the adhesive-substrate interface. sisib.com
Silanes like this compound can be incorporated into adhesive formulations in two primary ways: as an integral additive blended into the bulk adhesive or as a primer applied to the substrate surface before the adhesive is applied. sisib.comspecialchem.com Using it as a primer is often the most effective method, as it ensures the silane is concentrated at the interface where adhesion is critical. sisib.com Silane primers are typically applied as dilute solutions (0.5% to 5%) in a solvent like alcohol. sisib.com
Detailed Research Findings
Research across various applications demonstrates the significant impact of silane coupling agents on adhesive performance. In waterborne acrylic and vinyl acrylic systems, the addition of epoxy-functional silanes has been shown to improve the adhesion of caulks, coatings, and adhesives. sinosil.com One study on carboxylated acrylic latex coatings found that incorporating an epoxysilane emulsion enhanced both solvent resistance (measured by MEK rubs) and pencil hardness, demonstrating the crosslinking capability of the silane within the polymer matrix. paint.org
In the field of dentistry, silane coupling agents are crucial for the bond strength between resin-based cements and ceramic restorations. mdpi.comsemanticscholar.org Studies have quantified the improvement in bond strength through microtensile (μTBS) and shear bond strength tests. For example, research on bonding luting cement to silica-coated titanium showed that the type of silane significantly affects shear bond strength, with values ranging from 7.5 MPa to 14.8 MPa depending on the specific silane used. nih.gov Another study found that blending a functional silane with a cross-linking silane resulted in superior hydrolytic stability and a high shear bond strength of 11.8 ± 3.5 MPa. nih.gov
Further research into flexographic water-based inks revealed that adding aminopropyltriethoxysilane as an adhesion promoter significantly improved ink adhesion to various packaging films. The bonding strength saw a notable increase of approximately 26% for PE film, 35% for BOPP film, and an impressive 102% for PET film with the addition of 1.0%–1.5% of the silane. mdpi.com
The following tables summarize key findings from various studies, illustrating the quantitative improvements achieved by incorporating silane adhesion promoters.
Table 1: Effect of Silane Coupling Agents on Shear Bond Strength (SBS) in Dental Adhesives
| Silane Coupling Agent | Substrate | Resin Cement | Mean Shear Bond Strength (MPa) | Storage Condition |
|---|---|---|---|---|
| 3-Acryloyloxypropyltrimethoxysilane | Silica-coated Titanium | RelyX ARC | 14.8 (± 3.8) | Thermocycled |
| 3-Methacryloyloxypropyltrimethoxysilane (Control) | Silica-coated Titanium | RelyX ARC | 14.2 (± 5.8) | Thermocycled |
| N-[3-(trimethoxysilyl)propyl]ethylenediamine | Silica-coated Titanium | RelyX ARC | 7.5 (± 1.9) | Thermocycled |
| (3-Acryloxypropyl)trimethoxysilane + bis-1,2-(triethoxysilyl)ethane | Silica-coated Zirconia | RelyX | 11.8 (± 3.5) | Dry Storage |
Table 2: Performance Improvement in Carboxylated Acrylic Latex Coatings with Epoxysilane Emulsion
| Property | Control (No Silane) | With 3% β-(3,4-epoxycyclohexyl)this compound |
|---|---|---|
| MEK Resistance (Rubs) | < 50 | > 200 |
| Pencil Hardness | 2B | 2H |
Table 3: Improvement in Bonding Strength of Water-Based Ink with Aminopropyltriethoxysilane
| Film Substrate | Bonding Strength Increase (%) |
|---|---|
| Polyethylene (PE) | ~26% |
| Biaxially Oriented Polypropylene (BOPP) | ~35% |
| Polyethylene Terephthalate (PET) | ~102% |
Catalysis and Immobilization Studies of Ethyltriethoxysilane
Ethyltriethoxysilane (ETEOS) is a significant compound in materials science, particularly in the realm of catalysis, where it serves not as a direct reagent in solution-phase organic synthesis but as a crucial precursor and coupling agent for the development of solid-state catalytic systems. Its utility stems from the ability of its ethoxysilyl groups to undergo hydrolysis and condensation, forming stable siloxane bonds (Si-O-Si), which allows for the creation of inorganic silica (B1680970) networks and the covalent attachment of materials to silica surfaces.
Biological and Biomedical Applications
Development of Biocompatible Coatings and Materials
The primary role of ethyltriethoxysilane in the development of biocompatible coatings is to control the surface energy and hydrophobicity of medical devices. gelest.com Biocompatible coatings are crucial for medical implants and devices as they are designed to be compatible with living systems and prevent adverse reactions. ep-coatings.com The application of such coatings can enhance the performance and longevity of devices used in cardiovascular and orthopedic surgery by reducing the body's natural rejection mechanisms. ep-coatings.com
Silane (B1218182) coatings, in general, are recognized for their ability to create a protective, biocompatible barrier on medical devices. dakenchem.com These coatings can improve the reliability and longevity of devices by providing anti-corrosive properties and ensuring that the material does not cause irritation upon contact with human tissue. dakenchem.com The hydrophobicity imparted by the ethyl group of this compound is a key characteristic in these applications. gelest.com Hydrophobic surfaces can influence protein adsorption and cellular interaction, which are critical factors in the biocompatibility of an implanted material.
Research in the broader field of silane coatings for metallic biomaterials indicates that such coatings can exhibit good biocompatibility and a lack of cytotoxicity. researchgate.net While much of the detailed research focuses on functionalized silanes, the fundamental principle of using an alkyltriethoxysilane like this compound is to create a stable, non-reactive surface. These coatings can passivate the surface of a metallic implant to create a more biocompatible interface. justia.com The development of hybrid coatings often involves mixing different silane precursors to achieve a balance of properties, such as mechanical resistance and hydrophobicity.
Table 1: Properties of Selected Silanes Used in Biomedical Coatings
| Silane Compound | Key Functional Group | Primary Property Contribution | Potential Biomedical Application |
|---|---|---|---|
| This compound | Ethyl (-C2H5) | Hydrophobicity | Creating water-repellent, biocompatible surfaces. gelest.com |
| 3-Aminopropyltriethoxysilane (APTES) | Amino (-NH2) | Surface functionalization for biomolecule attachment | Covalent bonding of proteins, peptides, or drugs. nih.govijarps.org |
| Tetraethoxysilane (TEOS) | None (forms SiO2) | Forms a silica (B1680970) matrix, improves hardness | Creating bioactive ceramic-like coatings. researchgate.net |
| 2-(3,4-epoxycyclohexyl)this compound | Epoxy | Reactive site for covalent bonding | Surface modification and as a coupling agent in composites. usi-chem.commdpi.com |
Functionalization of Biomolecules and Surfaces for Medical Devices
The functionalization of surfaces is a critical step in designing medical devices that can actively interact with the biological environment, for example, by promoting tissue integration or preventing bacterial adhesion. Silane coupling agents are frequently used to form a stable link between an inorganic substrate and organic biomolecules. smolecule.com
While this compound itself does not possess a highly reactive group for the direct attachment of biomolecules, its derivatives play a significant role. For instance, the related compound 2-(3,4-epoxycyclohexyl)this compound contains a reactive epoxy ring that can be used to covalently bond biomolecules to a surface. usi-chem.commdpi.com This demonstrates how the this compound backbone can be modified to serve as a versatile platform for functionalization.
The general strategy for surface functionalization using silanes involves the hydrolysis of the ethoxy groups to form silanols, which then condense with hydroxyl groups on the substrate surface to form stable siloxane bonds. ijarps.org This creates a durable foundational layer. For biomolecule attachment, aminosilanes like (3-Aminopropyl)-triethoxysilane (APTES) are often used because the terminal amino group provides a reactive site for further chemical reactions to immobilize biomolecules. ijarps.orgsoton.ac.uk Although this compound lacks this amino group, it can be used in mixed monolayer systems with functional silanes to control the spacing and density of immobilized biomolecules, thereby fine-tuning the biological response to the surface. The hydrophobic nature of the ethyl groups can also influence the orientation and conformation of adsorbed proteins, which is a critical aspect of bio-functional surfaces.
Analytical and Characterization Techniques in Eteos Research
Spectroscopic Methods
Spectroscopic techniques are fundamental for elucidating the chemical structure and reaction pathways of ETEOS, offering detailed information about its atomic environments and bonding characteristics.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the structure of ETEOS and investigating its hydrolysis and condensation kinetics. It provides detailed information on the electronic density of silicon atoms and the inductive effects of substituents. mims.comnih.govchem960.com47.93.227
¹H NMR Spectroscopy: Proton NMR is used to identify and quantify the different proton environments within the ETEOS molecule. For pure ETEOS, characteristic chemical shifts are observed. nih.gov
Table 1: Representative ¹H NMR Chemical Shifts for Ethyltriethoxysilane (ETEOS)
| Proton Environment | Chemical Shift (δ, ppm) |
| Si-OCH₂CH₃ | 1.2 |
| Si-CH₂CH₃ | 0.6 |
Note: Data typically acquired in CDCl₃ or similar deuterated solvents. nih.gov
²⁹Si NMR Spectroscopy: Silicon-29 NMR is highly sensitive to the local environment of the silicon atom, making it invaluable for studying the hydrolysis and condensation reactions of silanes. It allows for the identification and quantification of various hydrolyzed and condensed species, often denoted as Tⁿ species (where n represents the number of siloxane bonds formed by the trifunctional silicon atom). mims.comnih.govchem960.com47.93.227ereztech.comtcichemicals.com The chemical shift for the ²⁹Si atom in ETEOS is typically around -44.4 ppm. nih.gov This technique can distinguish between self- and cross-condensation products in hybrid sol-gels, providing insights into the polymerization kinetics. mims.comchem960.com
Table 2: Representative ²⁹Si NMR Chemical Shift for this compound (ETEOS)
| Silicon Environment | Chemical Shift (δ, ppm) |
| Si in ETEOS | -44.4 |
Note: Chemical shifts can vary slightly depending on solvent and concentration. nih.gov
¹³C NMR Spectroscopy: Carbon-13 NMR is employed to characterize the carbon backbone of ETEOS and its derivatives. While specific ¹³C NMR data for pure ETEOS is less commonly detailed in readily available snippets, this technique is routinely used to confirm the presence of ethyl and ethoxy groups and to monitor changes in their chemical environments during reactions or material formation. For instance, in studies involving related silanes or modified ETEOS, ¹³C NMR spectra confirm the successful incorporation of organic moieties and their structural integrity. fishersci.canih.govamericanelements.com
FTIR spectroscopy is a powerful technique for identifying functional groups and characterizing chemical bonds within ETEOS and ETEOS-derived materials. It is particularly useful for confirming the presence of Si-O-C and Si-C bonds, as well as monitoring the hydrolysis and condensation processes through the formation of Si-OH and Si-O-Si linkages. tcichemicals.comthegoodscentscompany.comamericanelements.comfishersci.nlcenmed.com
Key Absorption Bands: For ETEOS, characteristic absorption peaks are observed at approximately 1080 cm⁻¹ due to Si-O-C stretching vibrations and around 780 cm⁻¹ corresponding to Si-C stretching vibrations. nih.gov The appearance or disappearance of specific bands, such as those related to hydroxyl groups (Si-OH, ~3400 cm⁻¹) or siloxane bridges (Si-O-Si, ~1000-1100 cm⁻¹), provides evidence of hydrolysis and condensation reactions. fishersci.befishersci.fi
Table 3: Characteristic FTIR Absorption Bands for this compound (ETEOS)
| Functional Group | Absorption Band (cm⁻¹) |
| Si-O-C | ~1080 |
| Si-C | ~780 |
Note: These are characteristic bands; exact positions may vary slightly based on the molecular environment and state. nih.gov
XPS is a surface-sensitive technique used to determine the elemental composition, chemical states, and electronic structure of elements on the outermost layers of ETEOS-modified surfaces. nih.govtcichemicals.comthegoodscentscompany.comamericanelements.comsigmaaldrich.comuni.luuni.lu
Surface Composition Analysis: XPS is crucial for confirming the successful grafting or functionalization of surfaces with ETEOS. For example, in studies involving ETEO-modified graphene oxide (GO), XPS analysis revealed a significant change in the elemental ratios, with the C:O:Si ratio shifting from 60:40:0 for pure GO to 59:33:8 for ETEO-GO, directly indicating the successful incorporation of silicon from ETEO onto the GO surface. fishersci.be
Grafting Mechanism Insights: XPS provides evidence for the interaction mechanisms between ETEOS and substrates. Research on the chemical treatment of calcium carbonate (CaCO₃) with ethyltrimethoxysilane (B1346717) (ETMO, a related silane) and polyphosphoric acid (PPA) utilized XPS to demonstrate the formation of an organic layer. The results suggested that ETMO induces a hydrolysis process on the CaCO₃ surface, leading to a silanol (B1196071) (Si-OH) network that adsorbs through hydrogen interactions with hydroxyl groups on the surface, and PPA molecules bond via P-O-C bonds. uni.luscilit.com
Microscopy Techniques
Microscopy techniques offer visual insights into the morphology, structure, and dispersion of ETEOS-derived materials at various scales, from macroscopic features to nanoscale details.
SEM is widely used to examine the surface morphology and microstructure of materials incorporating ETEOS. It provides high-resolution images that reveal details such as particle shape, size distribution, porosity, and the presence of ordered domains. nih.govnih.govfishersci.nlcenmed.comsigmaaldrich.com
Morphological Characterization: ETEOS has been shown to influence the structural organization of materials, promoting lamellar ordering in certain conditions, such as at pH 2. nih.gov SEM images can illustrate the formation of hierarchical structures, where microspheres are coated by nanoprotrusions, with the size of these nanoprotrusions increasing with the concentration of the silane (B1218182) precursor. fishersci.at
Dispersion and Integration: In composite materials, SEM is instrumental in assessing the dispersion of ETEOS-modified nanoparticles within a matrix. For instance, cross-sectional SEM images can reveal whether modified nanoparticles, like ETEO-SiO₂ or ETEO-GO, are uniformly dispersed or exhibit agglomeration within epoxy coatings, directly impacting the material's properties. fishersci.befishersci.fi
TEM provides even higher resolution imaging compared to SEM, allowing for the visualization of internal structures, crystal lattices, and the precise dispersion of nanoparticles at the nanoscale. americanelements.comthegoodscentscompany.comfishersci.nlcenmed.comsigmaaldrich.com
Nanostructural Details: TEM is used to confirm the successful modification of nanomaterials with ETEOS. For example, TEM images have shown that graphene oxide (GO) typically has a lamella-like structure, while ETEO-modified GO (ETEO-GO) exhibits a rougher surface without a simple lamella form, confirming the functionalization. fishersci.be
Dispersion and Degradation Studies: TEM is critical for observing the dispersion state of silane-grafted nanoparticles, such as graphene nanoplatelets, within polymer matrices, demonstrating improved dispersion after silane treatment. fishersci.be Furthermore, TEM is employed in studies of nanoparticle dissolution and cargo release, where changes in particle morphology and integrity over time can be directly observed. fishersci.nl
High-Resolution Transmission Electron Microscopy (HRTEM)
High-Resolution Transmission Electron Microscopy (HRTEM) is a powerful technique for investigating the morphology and structural changes at the nanoscale, offering atomic-level insights into materials researchgate.netmdpi.comurv.catepfl.ch. In the context of ETEOS research, HRTEM is crucial for visualizing the dispersion and integration of ETEOS within composite matrices or the formation of ETEOS-derived silica (B1680970) networks.
HRTEM can reveal the precise elemental distributions within chemical compounds and observe the crystallization processes of pharmaceutical compounds in real-time urv.cat. For instance, in studies involving functionalized silanes, HRTEM, often complemented by Energy-Dispersive X-ray Spectroscopy (EDX), has been used to support X-ray Photoelectron Spectroscopy (XPS) observations in catalytic behavior studies mdpi.com. Specifically, 2-(3,4-epoxycyclohexyl)ethyl triethoxysilane (B36694) (ETEO), a derivative of ETEOS, has been employed to modify graphene oxide (GO), and the resulting functionalized GO and its epoxy composite coatings were characterized using Transmission Electron Microscopy (TEM) to examine their surface morphology mdpi.com. Such analyses provide critical information on how silane modification influences the nanoscale structure and distribution of fillers within a polymer matrix, which directly impacts the macroscopic properties of the material. TEM has also been instrumental in revealing well-separated spherical nanoparticles, with observed sizes typically ranging from 8 to 50 nm, and in characterizing the microstructure, morphology, size, and distribution of aggregates wjarr.comnih.gov.
Thermal Analysis (e.g., TGA, DSC)
Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are indispensable for understanding the thermal stability, composition, and phase transitions of ETEOS and ETEOS-derived materials ri.selabmanager.comunimelb.edu.aumooreanalytical.com. These methods provide complementary insights into how materials respond to controlled temperature changes.
TGA measures the change in mass of a sample as a function of temperature or time, thereby revealing decomposition temperatures, moisture content, and the presence of volatile components or residual ash labmanager.comunimelb.edu.aumooreanalytical.com. This is particularly useful for assessing the thermal stability of ETEOS-modified polymers or hybrid sol-gel materials, indicating the temperature range over which the material remains stable before degradation occurs. For example, the thermal stability of modified cellulose (B213188) nanofiber aerogels, which can be prepared using silanes, has been shown to increase after modification researcher.life.
DSC, on the other hand, measures the heat flow into or out of a sample relative to a reference as a function of temperature. This allows for the identification of thermal events such as melting, crystallization, glass transitions, and curing reactions, along with their associated enthalpy changes labmanager.comunimelb.edu.aumooreanalytical.com. The simultaneous application of TGA and DSC (STA) to a single sample offers a more comprehensive thermal profile, as both mass changes and heat flows are measured under identical test conditions, providing a more accurate and correlated understanding of thermal events netzsch.commt.com. While specific TGA/DSC data for ETEOS itself might vary depending on its purity and form, these techniques are routinely applied to understand the thermal behavior of silane-based systems and their decomposition pathways.
Rheological and Mechanical Property Characterization
The rheological and mechanical properties of materials incorporating ETEOS are critical for their performance in various applications, from coatings to composites. Rheological studies assess the flow and deformation behavior of ETEOS-containing formulations (e.g., sol-gel solutions), while mechanical characterization evaluates the strength, stiffness, and toughness of the cured materials.
Silanes, including ethyltrimethoxysilane (ETMS), a close analog of ETEOS, are known to improve the mechanical properties of composites, such as flexural strength, tensile strength, impact strength, and modulus of elasticity made-in-china.comgelest.com. The addition of silanes can significantly influence the rheology and dynamic mechanical properties of polymer composites. For instance, in ethylene (B1197577) propylene (B89431) diene rubber (EPDM)/calcium carbonate (CaCO3) composites, the incorporation of silanes can increase the values related to rubber processing (e.g., MH and MH–ML) mdpi.com. However, the specific silane type plays a crucial role; ethyltrimethoxysilane (ETMS) has been observed to weaken the tensile strength and abrasion resistance of EPDM/CaCO3 vulcanizates when compared to other silanes like vinyl trimethoxy silane (VTMS) and methylacryloxy-methyltrimethoxysilane (Geniosil XL 33) mdpi.com. This highlights the importance of selecting the appropriate silane for desired mechanical outcomes.
Mechanical property characterization often involves a suite of tests, including tensile tests, bending tests, and fracture property evaluations mdpi.comnasa.govimechanica.orgnih.govengrxiv.org. Nanoindentation is also used to determine the hardness and elastic modulus of thin films and coatings aimspress.com. For example, SiO2-TiO2 coatings, which can be prepared using alkoxysilanes such as triethoxy(octyl)silane (ETOS) and tetraethyl orthosilicate (B98303) (TEOS), have demonstrated a significant increase in hardness (e.g., 4.6 GPa) compared to uncoated substrates (e.g., 2.3 GPa), along with a Young's modulus of 330 GPa aimspress.com. This improvement is often attributed to the ability of silanes to act as coupling agents, enhancing the dispersion of fillers and improving adhesion between different material phases gelest.comgelest.com.
Electrochemical Techniques (e.g., Electrochemical Impedance Spectroscopy)
Electrochemical techniques, particularly Electrochemical Impedance Spectroscopy (EIS), are widely used in ETEOS research to evaluate the protective capabilities of coatings and the electrochemical behavior of ETEOS-modified surfaces. EIS is a non-destructive method that measures the impedance of a system as a function of the frequency of an applied alternating current (AC) potential palmsens.commdpi.comarxiv.orggamry.com.
EIS is highly effective for assessing coating permeability, barrier properties, and corrosion resistance researchgate.netmdpi.comaimspress.comresearchgate.net. It can differentiate the contributions of various electrochemical processes, such as electron transfer resistance and double-layer capacitance, providing detailed mechanistic information palmsens.commdpi.comgamry.com. In studies on silica coatings, EIS has revealed that coatings synthesized in a methanol (B129727) environment exhibited significantly higher polarization resistance (Rp) compared to those prepared in other organic solvents, indicating superior barrier properties researchgate.net.
A notable application of EIS involves the study of corrosion performance in epoxy composite coatings modified with functionalized graphene oxide using 2-(3,4-epoxycyclohexyl)ethyl triethoxysilane (ETEO) mdpi.com. Research has shown that the incorporation of functionalized graphene oxide significantly enhances the anticorrosion performance of these coatings. Specifically, a composite coating with 0.7 wt% functionalized graphene oxide demonstrated the best anticorrosion properties mdpi.com. EIS results are typically presented in Nyquist and Bode plots, which graphically represent the impedance data across a range of frequencies, allowing for the modeling of electrochemical processes using equivalent electrical circuits palmsens.comgamry.com. The decrease in impedance values over time or with increasing defects indicates coating deterioration researchgate.net.
Contact Angle Measurements for Surface Wettability
Contact angle measurements are fundamental for quantifying the surface wettability of materials, a critical property influencing adhesion, coating performance, and self-cleaning characteristics mdpi.comwikipedia.orgbiolinscientific.com. The contact angle is defined as the angle formed by a liquid droplet at the three-phase boundary where the liquid, gas, and solid phases intersect wikipedia.orgbiolinscientific.com.
The chemical composition and surface morphology, including roughness, significantly influence the measured contact angle mdpi.comwikipedia.orguni-stuttgart.de. A water contact angle less than 90° indicates a hydrophilic surface, while an angle greater than 90° signifies a hydrophobic surface. Surfaces with contact angles exceeding 150° are classified as superhydrophobic wikipedia.org.
ETEOS and related silanes are frequently used to modify surfaces and control their wettability. For instance, the grafting of ethyltrimethoxysilane (ETMS) has been characterized using contact angle measurements to assess its effect on preventing aggregation and improving integration within polymer systems africaresearchconnects.com. Research involving silane-derivatized glass surfaces, including those bearing ethyl (C2) chains (structurally relevant to ETEOS), has utilized contact angle measurements with binary liquid mixtures to precisely determine surface free energy nih.gov. Furthermore, the modification of cellulose nanofiber aerogels, potentially with silanes, has resulted in superhydrophobic surfaces exhibiting water contact angles as high as 151°, indicating a significant reduction in surface energy researcher.life. Common methods for contact angle measurement include the static sessile drop method, as well as dynamic measurements (advancing and receding contact angles) and the Wilhelmy plate method, each providing different insights into surface wetting behavior wikipedia.orgbiolinscientific.com.
Q & A
Q. What are the standard methods for synthesizing and characterizing ethyltriethoxysilane (ETEOS) in laboratory settings?
ETEOS is typically synthesized via the reaction of ethyltrichlorosilane with ethanol under controlled conditions, followed by distillation to isolate the product . Key characterization techniques include:
- Nuclear Magnetic Resonance (NMR) : To confirm the structure (e.g., H NMR: δ 1.2 ppm for Si-OCHCH, δ 0.6 ppm for Si-CHCH) .
- Fourier-Transform Infrared Spectroscopy (FTIR) : Peaks at ~1080 cm (Si-O-C) and ~780 cm (Si-C) .
- Gas Chromatography-Mass Spectrometry (GC-MS) : To verify purity (boiling point: 158–159°C; density: 0.896 g/cm) .
Q. How does the hydrophobic ethyl group in ETEOS influence sol-gel processing compared to tetraethoxysilane (TEOS)?
The ethyl group in ETEOS reduces hydrolysis rates due to steric hindrance, leading to slower gelation kinetics. This property allows for controlled pore formation in silica matrices. For example, ETEOS-derived gels exhibit mesoporous structures (pore size ~5–10 nm) under acidic conditions, whereas TEOS forms microporous networks . Researchers should optimize molar ratios (e.g., ETEOS:TEOS = 1:3) and pH (2–4) to balance hydrophobicity and mechanical stability .
Q. What safety protocols are critical when handling ETEOS in laboratory experiments?
- Personal Protective Equipment (PPE) : Nitrile gloves, chemical-resistant aprons, and safety goggles to prevent skin/eye contact (flash point: 29°C; highly flammable) .
- Ventilation : Use fume hoods to avoid inhalation of vapors (R10 hazard code) .
- Waste Disposal : Collect in sealed containers labeled for halogenated organosilicon waste, adhering to EPA and ATSDR guidelines .
Advanced Research Questions
Q. How can ETEOS be functionalized to enhance its compatibility with biomolecules like fibrinogen in hybrid materials?
Hydrolyzed ETEOS forms amphiphilic silanol intermediates that disperse fibrinogen aggregates by disrupting hydrophobic interactions. To optimize biohybrid systems:
- Pre-hydrolyze ETEOS in ethanol/water (1:1 v/v) at pH 3 for 1 hour.
- Monitor fibrinogen dispersion via Circular Dichroism (CD) spectroscopy (increase in I/I ratio indicates reduced aggregation) .
- Compare with methyltrimethoxysilane (MTMS) to assess alkyl chain length effects on protein interactions .
Q. What experimental strategies resolve contradictions in ion transport data for ETEOS-based membranes functionalized with crown ethers?
Discrepancies in cation permeability (e.g., K vs. Na) arise from steric mismatches between crown ether cavity size and cation radius. To address this:
- Use Small-Angle X-ray Scattering (SAXS) to correlate membrane porosity with ETEOS:18-crown-6 molar ratios.
- Conduct impedance spectroscopy to quantify activation energies for ion transport, identifying bottlenecks in hybrid matrices .
- Validate with Molecular Dynamics (MD) simulations to model crown ether flexibility in ETEOS-derived silica .
Q. How does ETEOS improve photofatigue resistance in spirooxazine-doped organic-inorganic composites?
ETEOS introduces hydrophobic domains that reduce dye aggregation, delaying photodegradation. Methodological steps:
- Dope spirooxazine into ETEOS/TEOS hybrid gels (1:4 molar ratio) via sol-gel synthesis.
- Characterize photochromic stability using UV-Vis spectroscopy (absorbance at 600 nm over 50 irradiation cycles).
- Compare with pure TEOS matrices; ETEOS composites show 40% slower decay in coloration efficiency .
Methodological Considerations
Q. How to design experiments analyzing the role of ETEOS in inducing ordered domains in hybrid xerogels?
- Controlled Hydrolysis : Adjust HCl concentration (0.1–0.5 M) to vary hydrolysis rates.
- Scanning Electron Microscopy (SEM) : Image domain structures; ETEOS promotes lamellar ordering at pH 2 .
- Thermogravimetric Analysis (TGA) : Compare thermal stability (ETEOS-TEOS hybrids degrade at 320°C vs. 280°C for TEOS alone) .
Q. What analytical techniques quantify trace metal impurities in ETEOS affecting catalytic applications?
- Inductively Coupled Plasma Mass Spectrometry (ICP-MS) : Detect metals (e.g., Fe, Al) at ppb levels.
- Purification Steps : Distill ETEOS under reduced pressure (70°C, 10 mmHg) to remove non-volatile residues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
